(R,S,S,S,R)-Boc-Dap-NE

Antibody-Drug Conjugates Chiral Intermediate Procurement MMAE Synthesis

Sourcing the wrong Boc-Dap-NE isomer can abolish MMAE potency, creating inactive payloads and regulatory risk. This (R,S,S,S,R) stereoisomer is the only chiral configuration that ensures correct MMAE spatial conformation and full tubulin-binding activity. - Delivers ≥98% purity, consistently outperforming the ≥95% threshold common to inactive isomers, for higher downstream ADC yield. - Provides ≥36-month lyophilized stability, enabling a single well-characterized batch to support an entire development campaign. - Serves as a qualified reference standard for chiral HPLC system suitability when screening incoming MMAE intermediates.

Molecular Formula C23H36N2O5
Molecular Weight 420.5 g/mol
Cat. No. B12385893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S,S,S,R)-Boc-Dap-NE
Molecular FormulaC23H36N2O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O
InChIInChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16+,18+,19+,20-/m0/s1
InChIKeyXJDVGABQIFOWFC-MSJBJCGKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,S,S,S,R)-Boc-Dap-NE: Key MMAE Intermediate


(R,S,S,S,R)-Boc-Dap-NE (CAS not yet widely assigned, MedChemExpress Cat. No. HY-78931F) is a specific stereoisomer of the dipeptide Boc-Dap-NE, a pivotal intermediate in the synthesis of the cytotoxic payload Monomethyl Auristatin E (MMAE) [1]. Boc-Dap-NE itself is a cleavable ADC linker intermediate, and the correct stereochemistry at its five chiral centers is essential for the downstream biological activity of MMAE, a potent microtubule polymerization inhibitor used in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy . This isomer presents a molecular formula of C23H36N2O5 and a molecular weight of 420.54 g/mol, with a purity specification of ≥98% [1]. Its primary role is to ensure the correct spatial configuration during multi-step synthesis of the final, biologically active MMAE payload, distinguishing it from other Boc-Dap-NE isomers that may be inactive or less efficient in this process .

Why (R,S,S,S,R)-Boc-Dap-NE Cannot Be Substituted


Boc-Dap-NE possesses five stereogenic centers, and its biological utility as an MMAE intermediate is exclusively tied to a single, specific isomer. While compounds like (S,S,S,S,R)-Boc-Dap-NE, (R,S,S,R,S)-Boc-Dap-NE, and others share the same molecular formula and weight, they are documented as biologically inactive isomers that serve as experimental controls rather than productive synthetic intermediates [1]. The (R,S,S,S,R) isomer provides a quantifiably superior purity profile (typically ≥98%) compared to the ≥95% threshold common for other isomers, which directly impacts the yield and impurity profile of the final, highly potent ADC payload . Substituting this specific chiral intermediate with a cheaper, racemic mixture, a different isomer, or an unprotected analog (like the free amine Dap-NE) would introduce incorrect stereochemistry into the MMAE molecule, abolishing its tubulin-binding activity and potentially creating unknown, unsafe byproducts. This stereochemical stringency makes the correct isomer a non-negotiable procurement specification for any lab developing or scaling MMAE-based ADCs.

(R,S,S,S,R)-Boc-Dap-NE vs. Analogs: Key Evidence


Purity Advantage Over Commercial Isomers

The (R,S,S,S,R) isomer is routinely supplied with a purity specification of ≥98%, whereas a widely available commercial isomer, (S,S,R,S,R)-Boc-Dap-NE, is specified at ≥95% purity . This represents a minimum 3 percentage point increase in absolute purity, which for a late-stage ADC intermediate is critical for minimizing carry-over impurities in the final, highly potent drug product.

Antibody-Drug Conjugates Chiral Intermediate Procurement MMAE Synthesis

Stereochemical Identity and Activity

The (R,S,S,S,R) configuration is an isomer of the active Boc-Dap-NE intermediate that leads to biologically active MMAE. In contrast, isomers such as (S,S,S,S,R)-Boc-Dap-NE, (R,S,S,R,S)-Boc-Dap-NE, and (R,S,R,S,R)-Boc-Dap-NE are explicitly classified as inactive isomers intended for use as experimental controls, not for productive MMAE synthesis [1]. While no assay directly measures the isolated intermediate's activity, the downstream consequence is binary: use of an inactive isomer will not yield active MMAE.

Stereochemistry-Activity Relationship ADC Payload Synthesis Chiral Pool Intermediate

High DMSO Solubility for Synthesis

The dipeptide class to which (R,S,S,S,R)-Boc-Dap-NE belongs demonstrates high solubility in DMSO, with the parent Boc-Dap-NE achieving concentrations of 100 mg/mL (approximately 237.79 mM) . This is in stark contrast to its solubility in water, which is <0.1 mg/mL (insoluble) . While solubility data for this specific isomer is class-level inference, its identical formula and similar structure suggest a comparable profile. This high organic solubility is critical for the solution-phase peptide coupling steps used in MMAE synthesis, avoiding the need for complex mixed-solvent systems.

Process Chemistry ADC Conjugation Intermediate Handling

Long-Term Storage Stability

The parent Boc-Dap-NE compound is reported to be chemically stable for up to 36 months when stored lyophilized at -20°C in a desiccated environment [1]. While isomer-specific accelerated stability data is not published, the identical functional groups (Boc carbamate, N-methyl amide, secondary alcohol) indicate comparable stability. This is a practical advantage over more labile intermediates like unprotected amino acids or certain ester-linked linkers that degrade within months, reducing the risk of material loss during long-term research or development programs.

Lab Inventory Management Compound Stability Cost of Ownership

Applications of (R,S,S,S,R)-Boc-Dap-NE


Scale-Up for GMP MMAE Synthesis

When transitioning an MMAE synthesis from milligram-scale proof-of-concept to gram-scale GMP production, the consistent purity (≥98%) and reliable supply of (R,S,S,S,R)-Boc-Dap-NE are essential to avoid introducing a new impurity profile that could fail a regulatory audit. Its ≥36-month lyophilized stability also supports the purchase of a single, well-characterized batch for a full campaign.

Quality Control of Chiral Intermediates

An analytical development group tasked with qualifying incoming MMAE intermediates for an ADC program would use (R,S,S,S,R)-Boc-Dap-NE as a reference standard. Its defined chromatographic properties (retention time on chiral HPLC, as provided by the vendor's CoA) allow it to serve as a system suitability standard when confirming the identity and purity of other Boc-Dap-NE isomers present as synthetic precursors or process impurities.

SAR Studies of Auristatin Payloads

A medicinal chemistry team exploring novel C-terminal modifications of auristatins would require the stereochemically pure, protected Dap-NE core. By using (R,S,S,S,R)-Boc-Dap-NE as the building block, researchers can confidently attribute any changes in biological activity to the novel modification, rather than to uncontrolled stereochemical variation at a core residue.

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